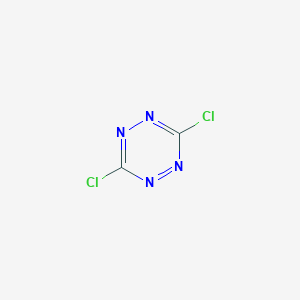

3,6-Dichloro-1,2,4,5-tétrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,6-Dichloro-1,2,4,5-tetrazine involves nucleophilic substitution reactions, utilizing precursors such as 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and as electrophiles for the introduction of various substituents. These compounds are characterized by their high thermal stability, evidenced by differential scanning calorimetry (DSC) analysis, highlighting their potential in the development of materials with unique properties (Klapoetke, Preimesser, & Stierstorfer, 2013).

Molecular Structure Analysis

Structural analysis through methods such as X-ray diffraction reveals that 3,6-Dichloro-1,2,4,5-tetrazine and its derivatives often exhibit boat conformation, which is not homoaromatic. This structural feature influences their reactivity and the type of chemical reactions they can participate in. The molecule's conformation has implications for its physical and chemical properties, including its stability and reactivity (Rao, Zhang, & Li, 2012).

Chemical Reactions and Properties

3,6-Dichloro-1,2,4,5-tetrazine acts efficiently as an azadiene equivalent in inverse electron demand [4+2] cyclisations with alkenes and alkynes. This reactivity pattern allows for the rapid synthesis of highly functionalized pyridazines, showcasing the compound's versatility as a building block for complex molecular synthesis (Sparey & Harrison, 1998).

Physical Properties Analysis

The physical properties of 3,6-Dichloro-1,2,4,5-tetrazine derivatives, such as their high thermal stability up to 370 °C, make them candidates for applications requiring materials that can withstand extreme conditions. Their energetic properties have also been compared to known substances like hexanitrostilbene (HNS), highlighting their potential in the field of energetic materials (Klapoetke, Preimesser, & Stierstorfer, 2013).

Chemical Properties Analysis

The coordination chemistry of 1,2,4,5-tetrazine and its 3,6-disubstituted derivatives is marked by their ability to bridge metal centers, participate in electron and charge transfer phenomena, and their involvement in forming supramolecular materials. These chemical properties are underpinned by the molecule's structural attributes, including a low-lying π* orbital localized at the nitrogen atoms, which is responsible for its unique reactivity and stability in various chemical environments (Kaim, 2002).

Applications De Recherche Scientifique

Matériaux photoactifs et électroactifs

3,6-Dichloro-1,2,4,5-tétrazine: les dérivés ont été largement étudiés pour leur utilisation dans les dispositifs électroniques. Ils servent de composants et de précurseurs pour les éléments luminescents, les éléments de conversion photoélectrique et les capteurs d'images . La capacité du composé à participer à des réactions de cycloaddition de Diels-Alder à demande électronique inverse le rend précieux pour la synthèse de pyridazines multi-substituées, qui sont cruciales pour la création de matériaux photoactifs et électroactifs .

Activité antinéoplasique

Des études ont montré que This compound présente une activité antinéoplasique puissante, en particulier contre les lignées cellulaires du cancer du sein métastatique comme MDA-MB-231 . Il réduit le nombre de cellules et induit l'apoptose, ce qui en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer .

Chimie de coordination

En chimie de coordination, les dérivés de This compound agissent comme des ligands pour les complexes métalliques . Cette application est importante car elle permet la création de divers matériaux fonctionnels et fluorophores, élargissant les utilisations potentielles de ce composé dans le domaine de la chimie inorganique .

Matériaux optoélectroniques

Les systèmes push-pull basés sur This compound sont mis en avant pour leur potentiel dans la conception d'oligomères et de matériaux optoélectroniques . Ces systèmes sont essentiels pour développer de nouveaux matériaux pouvant être utilisés dans des applications technologiques de pointe, notamment les capteurs et les écrans .

Sondes biologiques

This compound: les dérivés sont discutés pour leur application comme sondes fluorogènes en raison de leurs propriétés de luminescence

Safety and Hazards

Orientations Futures

3,6-Dichloro-1,2,4,5-tetrazine has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . Its high thermal stability up to 370 °C makes it a promising candidate for future research . Additionally, it has been used in the construction of three-dimensional metal–organic frameworks (MOFs) .

Mécanisme D'action

Target of Action

3,6-Dichloro-1,2,4,5-tetrazine is a chemical compound that has been reported to have cytotoxic effects It has been demonstrated to induce apoptosis , suggesting that it may target cellular components involved in the regulation of cell death.

Mode of Action

It has been reported to act as a photochemical trigger in the stapling of complex peptides . This suggests that it may interact with its targets through a photochemical mechanism, leading to changes in the structure and function of these targets.

Biochemical Pathways

Given its reported cytotoxic effects and role in inducing apoptosis , it can be inferred that it may affect pathways related to cell survival and death.

Pharmacokinetics

Its solubility in various organic solvents such as dimethylformamide (dmf) and acetonitrile (acn) suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 3,6-Dichloro-1,2,4,5-tetrazine is the induction of apoptosis . This leads to cell death, which is a key factor in its cytotoxic effects. It has been reported to present a new cytotoxic drug against the metastatic breast cancer cell line MDA-MB-231 in vitro .

Action Environment

The action of 3,6-Dichloro-1,2,4,5-tetrazine can be influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under strong acidic or basic conditions . Furthermore, it is recommended to be stored at temperatures between 2-8°C , suggesting that temperature can influence its stability and efficacy.

Propriétés

IUPAC Name |

3,6-dichloro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFMIAFWKZHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

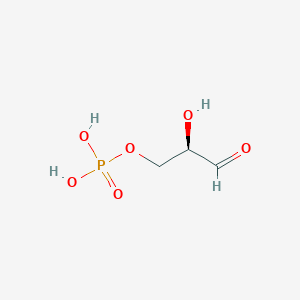

Molecular Formula |

C2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106131-61-7 | |

| Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)